molecular formula C12H13NO3 B14886900 5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid

5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14886900
M. Wt: 219.24 g/mol
InChI Key: GEDFCUNTNJVMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid typically involves the reaction of m-tolylamine with a suitable pyrrolidine derivative. One common method involves the condensation of m-tolylamine with a keto acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(m-tolyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(3-methylphenyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-10(12(15)16)5-6-11(13)14/h2-4,7,10H,5-6H2,1H3,(H,15,16)

InChI Key

GEDFCUNTNJVMKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(CCC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.